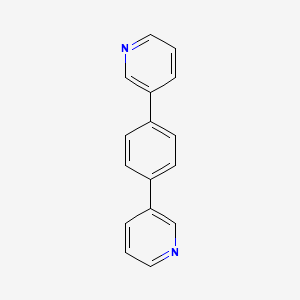

1,4-Di(pyridin-3-yl)benzene

Beschreibung

Contextualization within Pyridine-Containing Organic Scaffolds in Advanced Materials

Pyridine-containing organic scaffolds are a cornerstone in the development of advanced functional materials. nih.gov Their prevalence stems from the unique electronic properties and coordination capabilities of the pyridine (B92270) ring, making them exceptional building blocks, or "linkers," for constructing complex supramolecular architectures. berkeley.edu These scaffolds are particularly integral to the synthesis of metal-organic frameworks (MOFs), which are crystalline porous materials with a vast range of applications in gas storage, separation, and catalysis. berkeley.eduacs.org

Within this class, dipyridyl-based ligands are frequently employed to connect metal centers, forming one-, two-, or three-dimensional networks. oup.comacs.org The compound 1,4-Di(pyridin-3-yl)benzene belongs to this family of dipyridyl linkers. It consists of a central benzene (B151609) ring functionalized at the 1 and 4 positions with two pyridine rings, connected at their 3-position. This specific connectivity distinguishes it from its more commonly studied isomer, 1,4-di(pyridin-4-yl)benzene (B169997), and imparts distinct geometrical constraints that influence the structure of the resulting materials. While the linear 4-pyridyl isomer is known to form predictable, often pillared, framework structures, the 3-pyridyl substitution in this compound offers a different geometric paradigm for materials design. rsc.org

Overview of Strategic Design Principles for Nitrogen-Heterocyclic Ligands

The rational design of functional coordination architectures is a primary goal in materials chemistry, and the selection of the organic ligand is a critical determinant of the final structure and its properties. oup.com For nitrogen-heterocyclic ligands like this compound, several strategic principles guide their use in constructing coordination polymers and MOFs.

A fundamental design principle is the control over the ligand's geometry. The position of the nitrogen atoms in the pyridyl rings dictates the directionality of the coordination bonds. In dipyridylbenzene linkers, the substitution pattern is key:

Para-substitution (e.g., 1,4-di(pyridin-4-yl)benzene): This results in a linear, rigid linker that tends to form straightforward, often high-symmetry, networks.

Meta-substitution (e.g., 1,3-di(pyridin-4-yl)benzene (B2556477) or this compound): This creates an angular, or "V-shaped," geometry. acs.org This bent nature often leads to the formation of more complex and unique framework topologies, such as helical chains or intricate 2D and 3D networks, that are not accessible with linear linkers. acs.org

The use of such angular dipyridyl ligands has been shown to be a successful strategy for creating structural diversity in coordination polymers. oup.comacs.orgacs.org The final architecture is also influenced by other factors, including the choice of metal ion, the counter-anions present, and the solvent system used during synthesis, all of which interact with the geometric and electronic properties of the ligand. acs.orgresearchgate.net

Table 1: Comparison of Isomeric Dipyridylbenzene Ligands

| Feature | 1,4-Di(pyridin-4-yl)benzene | This compound |

| Connectivity | para-pyridyl | meta-pyridyl |

| Geometry | Linear | Angular / V-shaped |

| Symmetry | Higher | Lower |

| Typical Structures | Linear chains, pillared layers | Helical chains, complex 2D/3D networks |

Identification of Key Research Gaps and Opportunities for this compound

Despite the rich chemistry of pyridine-based linkers, the research landscape for this compound reveals significant gaps and, consequently, compelling opportunities. A survey of the literature indicates that this angular isomer is considerably less studied than its linear counterpart, 1,4-di(pyridin-4-yl)benzene. This disparity represents a clear research gap.

The primary opportunities for this compound lie in the following areas:

Synthesis of Novel Coordination Polymers and MOFs: The angular geometry of this compound is predisposed to form unconventional and complex network topologies. acs.org There is a significant opportunity to synthesize and structurally characterize new materials using this linker with a variety of transition metals. Exploring how reaction conditions can direct the self-assembly into different architectures (e.g., discrete metallocycles vs. extended polymers) is a promising research avenue. researchgate.net

Investigation of Luminescent Properties: Many MOFs constructed from aromatic, nitrogen-containing ligands exhibit fluorescence. acs.orgnih.govmdpi.com Lanthanide MOFs, in particular, are known for their unique luminescent properties, which can be harnessed for chemical sensing applications. mdpi.com The pyrene-containing angular linker 1,6-di(pyridin-3-yl)pyrene has been used to create a fluorescent Zn-MOF. nih.govmdpi.com Given its conjugated aromatic structure, materials incorporating this compound are likely to possess interesting photophysical properties. A key research opportunity is to develop new luminescent MOFs based on this linker and to investigate their potential as sensors for ions or small molecules through fluorescence quenching or enhancement mechanisms. rsc.org

Exploration of Catalytic Applications: MOFs are increasingly studied as platforms for heterogeneous catalysis, owing to their high surface area and tunable structures. acs.orgnih.gov The framework can possess Lewis or Brønsted acid sites, or be functionalized to introduce specific catalytic centers. nih.govacs.org The potential of MOFs derived from this compound in catalysis is largely unexplored. Research could focus on creating materials with accessible metal sites or functionalized pores to catalyze various organic transformations. acs.org The unique topology afforded by the angular linker might influence substrate accessibility and selectivity in novel ways.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-pyridin-3-ylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-3-15(11-17-9-1)13-5-7-14(8-6-13)16-4-2-10-18-12-16/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVOLGHAXFLJMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(C=C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901298667 | |

| Record name | 3,3′-(1,4-Phenylene)bis[pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446311-36-0 | |

| Record name | 3,3′-(1,4-Phenylene)bis[pyridine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446311-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3′-(1,4-Phenylene)bis[pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 1,4 Di Pyridin 3 Yl Benzene

Established Synthetic Pathways for the 1,4-Di(pyridin-3-yl)benzene Core Structure

The construction of the this compound framework, which features two C(sp²)-C(sp²) bonds linking a central benzene (B151609) ring to two pyridine (B92270) moieties, is most reliably achieved through transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura, Negishi)

The Suzuki-Miyaura and Negishi reactions are cornerstone methodologies for the synthesis of biaryl and heterobiaryl compounds, including this compound. These reactions offer high yields and broad functional group tolerance. rsc.org

Suzuki-Miyaura Coupling: This reaction is the most prevalent method for synthesizing the title compound and its analogs. rsc.org It typically involves the palladium-catalyzed reaction between a dihalogenated benzene, such as 1,4-dibromobenzene (B42075) or 1,4-diiodobenzene (B128391), and a pyridine-3-boronic acid or its corresponding boronate ester derivative. mdpi.com Alternatively, the coupling partners can be reversed, using 1,4-phenylenebis(boronic acid) and a 3-halopyridine (e.g., 3-bromopyridine). chemicalbook.com The choice of catalyst, ligand, base, and solvent system is critical for achieving high efficiency. Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] combined with phosphine (B1218219) ligands are commonly employed. rsc.orgmdpi.com

Negishi Coupling: The Negishi coupling provides a powerful alternative, reacting an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. mdpi.comrsc.org For the synthesis of this compound, this could involve the reaction of a 1,4-dihalobenzene with a pre-formed pyridin-3-ylzinc halide. mdpi.comgoogle.com The generation of the organozinc reagent, for instance from 3-bromopyridine (B30812) and activated zinc (Rieke zinc), is a key step. uni-muenchen.de This method is particularly useful when the corresponding boronic acids are unstable or difficult to prepare. mdpi.com The use of palladium catalysts with specific ligands like XPhos has been shown to be effective for coupling 2-pyridyl zinc halides, a strategy that can be adapted for 3-pyridyl analogs. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura and Negishi Couplings

| Coupling Type | Aryl Halide | Organometallic Reagent | Catalyst | Base | Solvent | Typical Conditions | Ref |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 1,4-Dibromobenzene | Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ or Cs₂CO₃ | Toluene, DMF, or Dioxane/Water | Heat (e.g., 80-130 °C), Inert Atmosphere | chemicalbook.com |

| Suzuki-Miyaura | 3-Bromopyridine | 1,4-Phenylenebis(boronic acid) | PdCl₂(dppf) | K₂CO₃ | Methanol or DME/Water | Room Temp. to Reflux | rsc.org |

| Negishi | 1,4-Dihalobenzene | Pyridin-3-ylzinc halide | Pd(dba)₂/XPhos or Pd(PPh₃)₄ | Not required | THF | Reflux | mdpi.comgoogle.com |

| Negishi | 3-Halopyridine | 1,4-Dizinc-benzene | Fe(acac)₃ | Not required | THF | - | google.com |

Other Synthetic Routes and Their Mechanistic Considerations

While Suzuki and Negishi couplings are dominant, other methods have been developed for creating the core structure or its close analogs.

Stille Coupling: This reaction uses an organotin reagent and an organic halide. Although effective, its application is often limited by the toxicity of the organotin compounds. mdpi.com

Kumada Coupling: This approach utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium. google.com The preparation of a di-Grignard reagent from 1,4-dihalobenzene and its subsequent coupling with a 3-halopyridine is a potential, though often challenging, route due to the reactivity of the Grignard reagents.

Sonogashira Coupling: While not directly forming the C-C single bond of the final product, the Sonogashira coupling can be used to synthesize important precursors. For example, the reaction of 1,4-diiodobenzene with 3-ethynylpyridine (B57287) yields 1,4-bis(pyridin-3-ylethynyl)benzene. acs.org This intermediate can then be hydrogenated to form the target C-C single bonds.

Three-Component Reactions: Innovative multi-component reactions have been developed to construct highly substituted pyridine rings. For instance, a reaction involving alkoxyallenes, nitriles, and carboxylic acids can produce pyridin-4-ol derivatives, which could potentially be elaborated into the desired dipyridylbenzene structure. chim.it The mechanism involves a unique multi-step sequence including an "umpolung of reactivity" and an aldol-type cyclization. chim.it

Strategic Functionalization for Peripheral Modification of this compound

Modifying the periphery of the this compound structure is essential for tuning its properties. This can be achieved by functionalizing either the pyridine rings or the central benzene ring.

Regioselective Functionalization of Pyridine Moieties

The direct functionalization of the pyridine rings in the pre-formed this compound molecule presents a challenge due to the electron-deficient nature of the heterocycle. researchgate.net

Minisci Reaction: The Minisci reaction is a classic method for the alkylation or acylation of electron-deficient heterocycles via a free-radical mechanism. It typically directs functionalization to the C2 and C4 positions. For a 3-substituted pyridine, this would lead to a mixture of C2 and C6 products. Achieving C4 selectivity on an unsubstituted pyridine often requires a blocking group strategy. nih.gov

C-H Functionalization: Modern synthetic chemistry has seen significant advances in transition-metal-catalyzed C-H activation. beilstein-journals.org These methods offer pathways to functionalize pyridine C-H bonds with high regioselectivity. For instance, palladium-catalyzed oxidative cross-coupling of pyridine N-oxides can be used to introduce aryl or alkyl groups. beilstein-journals.org Different catalytic systems (e.g., using rhodium or iridium) can direct alkylation to various positions depending on the ligands and reaction conditions. beilstein-journals.org

Regioselective Halogenation: Electrophilic aromatic substitution, such as halogenation, on pyridine is difficult and requires harsh conditions. researchgate.net However, regioselective installation of halogens can provide a handle for subsequent cross-coupling reactions, allowing for further diversification.

Modification of the Central Benzene Ring

Direct functionalization of the central benzene ring after the synthesis of the this compound core is synthetically challenging. The two pyridyl groups are strongly electron-withdrawing, deactivating the benzene ring toward standard electrophilic aromatic substitution reactions like nitration or halogenation.

The most practical and widely used strategy is to employ a pre-functionalized benzene derivative as a starting material in the initial cross-coupling reaction. By starting with a substituted 1,4-dihalobenzene, the desired functional groups are incorporated into the final structure from the outset. For example, using 1,4-dibromo-2,5-difluorobenzene (B1294941) in a Suzuki-Miyaura coupling would yield a product with fluorine atoms on the central ring. rsc.org This approach allows for the introduction of a wide variety of substituents, including alkyl, alkoxy, nitro, or additional halide groups, which can in turn be used for further modifications.

Green Chemistry Approaches and Sustainable Synthesis for this compound Analogs

Efforts to develop more environmentally benign synthetic methods have been applied to the synthesis of biaryl compounds, including analogs of this compound.

Aqueous Synthesis: A significant green advancement is the use of water as a reaction solvent for Suzuki-Miyaura couplings, eliminating the need for toxic, volatile organic solvents. researchgate.net Protocols have been developed that proceed in neat water, sometimes without the need for any phase-transfer reagents, which simplifies workup and reduces waste. researchgate.net

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often with microwave irradiation to accelerate the reaction, represents another key green strategy. researchgate.netnih.gov This approach minimizes solvent waste and can lead to higher efficiency and shorter reaction times.

Catalyst Efficiency: Sustainability is also addressed by improving catalyst performance. The development of highly active palladium catalysts allows for reactions to be run with very low catalyst loadings (measured in ppm instead of mol %), which reduces the cost and environmental impact associated with precious metal waste. acs.org

Catalytic Hydrogenation: When synthetic routes involve reduction steps, the use of catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) and hydrogen gas is a green alternative to stoichiometric reducing agents that generate large amounts of waste. tandfonline.comnih.gov

Advanced Structural and Spectroscopic Investigations of 1,4 Di Pyridin 3 Yl Benzene and Its Supramolecular Assemblies

Single-Crystal X-ray Diffraction Studies of 1,4-Di(pyridin-3-yl)benzene and its Co-crystals/Salts

Analysis of Intermolecular Interactions

The supramolecular architecture of this compound in the solid state is governed by a variety of non-covalent interactions.

Halogen Bonding: This interaction involves the electrophilic region of a halogen atom and a nucleophilic site, such as the nitrogen atom of the pyridine (B92270) ring. In co-crystals with halogenated molecules like 1,4-diiodo-tetrafluorobenzene, strong N⋯I halogen bonds can be expected to be a dominant feature in the crystal packing. researchgate.net The strength of these bonds is influenced by the electron-donating or -withdrawing nature of substituents on the pyridine ring. nih.gov

Hydrogen Bonding: Classical hydrogen bonds, such as N-H···N, can be observed in salts of this compound or in co-crystals with molecules containing hydrogen bond donors. iucr.orgnih.gov Weaker C-H···N and C-H···π interactions also play a significant role in stabilizing the crystal structure. For instance, in related pyridine-containing compounds, C-H···N hydrogen bonds have been observed to link molecules into two-dimensional sheets. nih.gov

π-π Stacking: Aromatic rings, such as the benzene (B151609) and pyridine rings of this compound, can interact through π-π stacking. These interactions can occur in a face-to-face (sandwich) or offset (parallel-displaced) manner. libretexts.org The presence of heteroatoms in the pyridine ring can influence the nature and strength of these interactions compared to benzene-benzene stacking. dntb.gov.uaresearchgate.net

Ag(I)···Ag(I) interactions: In coordination polymers or metal-organic frameworks (MOFs) involving silver(I) ions, argentophilic interactions (Ag(I)···Ag(I)) can occur, adding another dimension to the supramolecular assembly.

A summary of key intermolecular interactions is presented in the table below.

| Interaction Type | Description | Potential Role in this compound Systems |

|---|---|---|

| Halogen Bonding | Interaction between an electrophilic halogen and a nucleophilic site (e.g., pyridine nitrogen). | Directing the assembly of co-crystals with halogenated compounds. |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Formation of supramolecular synthons in salts and co-crystals, leading to extended networks. |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Stabilization of crystal packing through parallel or offset arrangement of benzene and pyridine rings. |

Conformational Analysis and Molecular Packing Arrangements

The conformation of this compound is characterized by the dihedral angles between the central benzene ring and the two terminal pyridine rings. In the solid state, these angles are influenced by the interplay of intermolecular interactions and the intrinsic rotational freedom around the C-C single bonds. For a similar molecule, 2,3,5,6-tetrafluoro-1,4-di-4-pyridylbenzene, the dihedral angle between the pyridine and benzene rings is 50.47 (5)°. researchgate.net In 1,4-bis(3-pyridylmethoxy)benzene, the terminal pyridyl groups are rotated with a dihedral angle of 66.8 (1)° relative to the central benzene ring. nih.gov This twisting is a common feature in such biaryl systems to minimize steric hindrance.

The molecular packing describes how individual molecules are arranged in the crystal lattice. This can range from simple layered structures to complex three-dimensional networks. The specific packing arrangement is determined by the dominant intermolecular interactions. For example, hydrogen bonding can lead to the formation of chains or sheets, which are then further organized by weaker interactions like π-π stacking.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While basic 1D NMR (¹H and ¹³C) is essential for confirming the chemical structure of this compound, advanced NMR techniques provide deeper insights into its connectivity, conformation, and dynamics.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional NMR experiments are powerful tools for elucidating the complete chemical structure and spatial arrangement of atoms.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically through two or three bonds (²JHH, ³JHH). For this compound, COSY would be used to confirm the proton connectivity within the pyridine and benzene rings. Unexpected correlations could indicate through-space interactions or conformational averaging. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). This is crucial for assigning the quaternary carbons and confirming the connectivity between the benzene and pyridine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are close in proximity, regardless of their bonding connectivity. This technique is particularly useful for determining the preferred conformation in solution. For example, NOE correlations between protons on the benzene and pyridine rings could provide information about the average dihedral angles.

Solid-State NMR for Packing and Dynamics

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid state. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to these interactions, which contain a wealth of structural information.

Cross-Polarization Magic-Angle Spinning (CP-MAS): This is a standard ssNMR technique that enhances the signal of low-abundance nuclei like ¹³C and ¹⁵N and provides high-resolution spectra of solids. The chemical shifts in the ssNMR spectrum are sensitive to the local electronic environment and can be used to distinguish between different crystalline forms (polymorphs) or non-equivalent molecules in the asymmetric unit.

Dipolar Coupling Measurements: The strength of the dipolar coupling between nuclei is inversely proportional to the cube of the distance between them. By measuring these couplings, precise internuclear distances can be determined, providing valuable constraints for crystal structure refinement, especially in cases where single crystals are not available.

Vibrational Spectroscopy (FTIR, Raman) for Probing Molecular Vibrations and Interactions

Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to the molecular structure, bonding, and intermolecular interactions.

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Characteristic absorption bands for this compound would include C-H stretching vibrations of the aromatic rings, C=C and C=N stretching vibrations within the rings, and various in-plane and out-of-plane bending modes. In systems with hydrogen bonding, the stretching frequency of the donor group (e.g., N-H) is typically red-shifted and broadened, providing direct evidence for this interaction. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that also provides information about vibrational modes. For molecules with a center of inversion, like this compound, the rule of mutual exclusion states that vibrations that are Raman active are IR inactive, and vice versa. Therefore, Raman spectroscopy provides complementary information to FTIR. Changes in the Raman spectrum upon co-crystal or salt formation can be used to probe the nature and strength of intermolecular interactions. Recent advancements in hyper-Raman spectroscopy have enabled the observation of previously forbidden vibrational modes in benzene and pyridine. researchgate.netnih.govnih.gov

A table of expected vibrational modes for this compound is provided below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

| Aromatic C=C/C=N Stretch | 1650 - 1400 | FTIR, Raman |

| In-plane C-H Bend | 1300 - 1000 | FTIR, Raman |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) serves as a critical analytical tool for the unambiguous confirmation of the molecular formula of this compound and for the detailed analysis of its fragmentation pathways. This technique provides highly accurate mass measurements, which are indispensable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Molecular Formula Confirmation

The elemental composition of this compound is C16H12N2. The theoretical monoisotopic mass of this compound is calculated to be 232.100048 atomic mass units (amu). In a typical HRMS experiment, a sample of this compound is ionized, often using a soft ionization technique such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), to produce the protonated molecule [M+H]+.

The high-resolution mass analyzer, for instance, a time-of-flight (TOF) or Orbitrap instrument, then measures the mass-to-charge ratio (m/z) of this ion with exceptional accuracy, typically within a few parts per million (ppm). The experimentally observed m/z value for the [M+H]+ ion of this compound is expected to be very close to the calculated value of 233.107323 amu. The minuscule difference between the measured and calculated mass, known as the mass error, provides strong evidence for the correct elemental composition, thus confirming the molecular formula.

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |

|---|---|---|---|

| [M+H]+ | 233.107323 | 233.1071 | -0.96 |

Fragment Analysis

Upon subjecting the molecular ion of this compound to fragmentation, typically through collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment, a characteristic pattern of fragment ions is produced. The analysis of these fragments provides valuable structural information, corroborating the connectivity of the pyridyl and benzene rings.

Based on the known fragmentation patterns of aromatic and heterocyclic compounds, a plausible fragmentation pathway for this compound can be proposed. The primary fragmentation events would likely involve the cleavage of the C-C bonds linking the aromatic rings and fragmentation within the pyridine rings.

Commonly observed fragments would include the loss of one pyridyl ring, leading to a fragment ion corresponding to a pyridyl-substituted benzene cation. Further fragmentation could involve the loss of HCN from the remaining pyridine ring, a characteristic fragmentation for pyridine-containing compounds. The central benzene ring could also undergo fragmentation, leading to smaller aromatic cations.

| Proposed Fragment Ion | Chemical Formula | Calculated m/z | Observed m/z (Hypothetical) | Description of Neutral Loss |

|---|---|---|---|---|

| [C11H8N]+ | C11H8N | 154.0651 | 154.0655 | Loss of a pyridyl radical (C5H4N) |

| [C10H7]+ | C10H7 | 127.0542 | 127.0540 | Loss of a pyridyl radical and HCN |

| [C6H5]+ | C6H5 | 77.0386 | 77.0388 | Phenyl cation |

| [C5H5N]+ | C5H5N | 79.0417 | 79.0415 | Pyridinium cation |

The precise mass measurements of these fragment ions obtained through HRMS allow for the confident assignment of their elemental compositions, thereby providing a detailed picture of the molecular structure of this compound and its behavior under mass spectrometric conditions.

Computational and Theoretical Studies on the Electronic Structure and Reactivity of 1,4 Di Pyridin 3 Yl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Frontier Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Such calculations provide valuable insights into the distribution of electrons and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters are crucial for predicting a molecule's reactivity, electronic properties, and potential applications in materials science.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that a molecule is more reactive. The composition of the HOMO and LUMO in terms of atomic or group orbital contributions determines the nature of the primary electronic transitions and the regions of the molecule involved in electron donation and acceptance.

Despite the utility of these calculations, specific values for the HOMO-LUMO energy gap and detailed analyses of the molecular orbital contributions for 1,4-Di(pyridin-3-yl)benzene have not been reported in the reviewed literature.

DFT calculations can also be used to determine the distribution of charge throughout a molecule and to generate electrostatic potential (ESP) surfaces. These surfaces map the electrostatic potential onto the electron density, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. This information is vital for understanding and predicting intermolecular interactions, including hydrogen bonding and coordination with metal ions.

Specific data regarding the charge distribution and detailed ESP surface analyses for this compound are not available in published studies.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational dynamics of a molecule, its interactions with solvent molecules, and its behavior in different phases (e.g., solid, liquid, gas). For a molecule like this compound, MD simulations could elucidate its flexibility, solvation properties, and the dynamics of its self-assembly into larger structures.

However, there are no specific reports of molecular dynamics simulations having been performed on this compound in the reviewed scientific literature.

Reaction Mechanism Elucidation via Computational Approaches for Derivatization and Coordination

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at a molecular level. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely pathways for reactions such as derivatization or the coordination of the molecule to metal centers. This is particularly relevant for this compound, as the nitrogen atoms of the pyridyl groups are potential sites for coordination and other chemical modifications.

A search of the available literature did not yield any computational studies focused on the elucidation of reaction mechanisms for the derivatization or coordination of this compound.

Predictive Modeling of Intermolecular Interactions and Supramolecular Assembly Formation

The structure of this compound, with its rigid central core and terminal pyridyl groups, makes it a candidate for forming well-defined supramolecular structures through non-covalent interactions like hydrogen bonding, π-π stacking, and metal coordination. Predictive computational modeling can be used to explore and understand how these molecules might self-assemble into larger, functional architectures such as metal-organic frameworks (MOFs) or liquid crystals.

While the principles of supramolecular chemistry suggest that this compound could form interesting assemblies, no specific predictive modeling studies detailing these interactions or the resulting structures have been found in the literature.

Coordination Chemistry and Metal Organic Framework Mof Design Utilizing 1,4 Di Pyridin 3 Yl Benzene

Design Principles for 1,4-Di(pyridin-3-yl)benzene as a Multitopic Ligand

The rational design of MOFs relies heavily on the judicious selection of organic linkers. This compound serves as an exemplary case of a multitopic ligand whose geometry directly influences the resulting supramolecular architecture. Unlike its linear isomer 1,4-di(pyridin-4-yl)benzene (B169997), the meta-position of the nitrogen atoms in the pyridyl rings of this compound imparts a distinct angular or "bent" geometry. This fundamental structural feature is a critical design principle for accessing more complex and lower-symmetry network topologies that are often inaccessible with linear linkers. nih.gov

The conformation of this compound in a coordination complex is not rigid. The molecule possesses rotational freedom around the single bonds connecting the central benzene (B151609) ring to the two pyridyl groups. This flexibility allows the ligand to adopt various dihedral angles in response to the coordination preferences of the metal center, the presence of other ligands, and the influence of guest molecules or counter-ions within the framework.

However, this conformational flexibility is also subject to steric constraints. The hydrogen atoms on the pyridyl rings adjacent to the connecting C-C bond can cause steric hindrance, influencing the preferred rotational conformation upon coordination. cam.ac.uk The specific binding angle of approximately 120° between the two pyridyl nitrogen donors, dictated by the central benzene ring, combined with this rotational freedom, allows the ligand to bridge metal centers in a way that can generate intricate three-dimensional structures, including helical chains. rsc.org The interplay between the ligand's inherent angle and its conformational adaptability is a key factor in predicting the final structure of the assembled framework.

The topology of a MOF is a simplified representation of its structure, describing the connectivity of its fundamental building blocks (nodes and linkers). rsc.org The angular geometry of this compound is a determining factor in the topology of the resulting frameworks. While linear dipyridyl ligands often lead to simple, high-symmetry topologies like pcu (primitive cubic) or sql (square lattice), the bent nature of this compound promotes the formation of more complex, often interpenetrated, and lower-dimensional networks. acs.orgresearchgate.net

For instance, when combined with metal centers that have specific coordination geometries (e.g., tetrahedral or octahedral), this ligand can direct the assembly of frameworks with unique topologies such as dia (diamondoid) or novel, intricate nets. nih.gov The final topology is a result of the synergy between the ligand's angle, the metal node's connectivity and geometry, and the reaction conditions, which can be fine-tuned to target specific framework outcomes. acs.orgresearchgate.net The ability to control the formation of distinct topologies from the same set of building blocks is a significant aspect of MOF design. ucl.ac.uk

Synthesis and Characterization of Coordination Polymers (CPs) and MOFs Incorporating this compound

The construction of CPs and MOFs using this compound typically involves the self-assembly of the ligand with metal salts under specific reaction conditions. The characterization of these materials is crucial to confirm their structure, purity, and properties, and commonly involves techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and infrared (IR) spectroscopy. ias.ac.inmdpi.com

Solvothermal and hydrothermal methods are the most prevalent techniques for synthesizing MOFs based on pyridyl ligands like this compound. espublisher.comresearchgate.net These methods involve heating a mixture of the metal salt and the organic ligand in a sealed vessel at temperatures typically ranging from 80 to 200 °C.

Solvothermal Synthesis: This method uses an organic solvent, or a mixture of solvents, as the reaction medium. Common solvents include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and ethanol. The choice of solvent can significantly influence the resulting crystal structure and morphology of the MOF. researchgate.net

Hydrothermal Synthesis: This technique employs water as the solvent. It is often used for the synthesis of robust coordination polymers and can lead to different crystalline phases compared to solvothermal methods. ias.ac.inmdpi.com

The reaction parameters, including temperature, time, solvent system, and the molar ratio of reactants, are critical variables that can be adjusted to control the crystallization process and isolate the desired product. uninsubria.it

Below is a representative table of conditions used for synthesizing coordination polymers with related dipyridyl ligands, illustrating typical parameters.

| Metal Salt | Ligand System | Solvent | Temperature (°C) | Resulting Dimensionality |

| ZnCl₂ | 1,3-bis(4-pyridyl)propane | MeOH/H₂O | Room Temp. | 1D Chain |

| CuCl₂ | 4,4'-dipyridyl | H₂O/EtOH | 120 | 3D Framework |

| NiSO₄ | 9,9-bis(2-hydroxyethyl)-2,7-bis(pyridin-4-yl)fluorene | Methanol | Not Specified | 3D Framework |

| CoCl₂ | 5-(3′,5′-dicarboxylphenyl)nicotinic acid | H₂O | 160 | 2D Sheet |

This table is illustrative of typical synthesis conditions for related systems.

Topological analysis simplifies the complex crystal structures of MOFs into underlying nets, which are characterized by their nodes (metal clusters or ligands) and linkers. rsc.org This approach allows for the classification and comparison of different framework structures. rsc.orgnih.gov

Due to its angular nature, this compound acts as a bent 2-connecting linker. When combined with a 4-connecting metal node, such as a paddlewheel-type secondary building unit (SBU), it can lead to the formation of a 3D framework with a (4,4)-connected net, often with a diamondoid (dia ) topology. nih.gov In cases with different metal SBUs or the inclusion of other ligands, more complex topologies can arise. For example, combinations with 3-connecting nodes can lead to nets like (3,4)-c net bey , while interpenetration of multiple independent frameworks is a common feature in structures built from longer, flexible, or angular linkers. nih.govsci-hub.se The prediction and rationalization of these topologies are central goals in the field of reticular chemistry. chemrxiv.org

Post-Synthetic Modification Strategies of this compound-based MOFs

Post-synthetic modification (PSM) is a powerful technique for functionalizing MOFs after their initial synthesis, enabling the introduction of chemical groups that might not be compatible with the initial framework assembly conditions. rsc.orgbohrium.comacs.org For MOFs constructed with this compound, several PSM strategies can be envisaged.

PSM techniques can be broadly categorized into two main types:

Covalent PSM: This involves the formation or breaking of covalent bonds on the organic linker. researchgate.netmdpi.com While the this compound ligand itself lacks highly reactive functional groups like amines or aldehydes, the pyridyl nitrogen atoms are susceptible to modification. A common reaction is N-alkylation (quaternization) by treating the MOF with alkyl halides, which introduces positive charges into the framework and can alter pore size and anion-exchange properties. gla.ac.uknih.gov

Coordinative PSM: This strategy targets the metal nodes of the framework. researchgate.net If the metal centers have open coordination sites or are coordinated by labile solvent molecules, these sites can be functionalized by introducing new ligands. researchgate.net This can be used to graft functional molecules onto the inorganic nodes, enhancing properties like catalysis or selective adsorption.

Another important PSM method is ligand exchange , where some of the original this compound linkers are swapped out for other, often functionalized, ligands. ccspublishing.org.cn This can be a complete or partial exchange, allowing for fine-tuning of the framework's chemical environment. nih.gov The success of any PSM strategy depends on the stability of the parent MOF to the required reaction conditions, with the goal of maintaining the framework's crystallinity and porosity. acs.org

Dynamics and Reversibility of Metal-Ligand Coordination in this compound Frameworks

The coordination landscape within MOFs based on this compound is characterized by a delicate equilibrium that can be perturbed by external stimuli, leading to reversible structural transformations. This dynamic nature is a direct consequence of the lability of the metal-pyridine bonds, which can undergo dissociation and re-formation under specific conditions.

Guest-Induced Structural Transformations:

The introduction of guest molecules into the porous structure of a this compound-based MOF can trigger significant changes in the framework's architecture. These transformations are often reversible, with the framework reverting to its original state upon removal of the guest molecules. The underlying mechanism involves the interaction of the guest molecules with the metal centers or the organic linkers, which can lead to a cooperative rearrangement of the coordination bonds.

For instance, the adsorption of certain solvent molecules can induce a "breathing" effect, where the framework expands or contracts to accommodate the guests. This phenomenon is directly linked to the flexibility of the metal-ligand coordination, which allows for the necessary structural reorganization. The reversibility of these changes is critical for applications such as selective gas separation and controlled drug release.

Solvent-Mediated Reversibility:

The choice of solvent during the synthesis and post-synthetic modification of these MOFs can have a profound impact on their structure and properties. Different solvents can template the formation of distinct framework topologies, and solvent exchange can be used to induce reversible structural transitions. This solvent-induced dynamism highlights the role of the coordination environment in directing the self-assembly process.

Detailed Research Findings:

For example, studies on similar pillared-layer MOFs have quantified the changes in unit cell parameters and pore dimensions upon guest adsorption and desorption. These studies often reveal a hysteresis loop in the adsorption-desorption isotherms, which is a hallmark of a flexible framework undergoing a reversible structural change.

| Stimulus | Observed Dynamic Behavior | Reversibility | Potential Application |

| Gas Adsorption (e.g., CO2, CH4) | Framework breathing (expansion/contraction) | High | Gas Storage and Separation |

| Solvent Exchange | Single-crystal-to-single-crystal transformation | High | Switchable Materials |

| Temperature Variation | Phase transition | Dependent on conditions | Sensing and Actuation |

This table represents a generalized summary of expected behaviors based on studies of similar flexible MOFs. Specific quantitative data for this compound frameworks requires further dedicated experimental investigation.

Applications of 1,4 Di Pyridin 3 Yl Benzene in Catalysis and Chemical Sensing

Role of 1,4-Di(pyridin-3-yl)benzene and its Derivatives as Ligands in Homogeneous and Heterogeneous Catalysis

This compound and its structural isomers and derivatives are effective ligands for a variety of transition metals, forming stable complexes that can act as catalysts in a range of organic transformations. The electronic properties of the pyridyl groups and the rigid nature of the benzene (B151609) backbone can be tuned to influence the activity and selectivity of the catalytic center.

Complexes of transition metals with ligands containing pyridyl moieties, such as 1,3-di(2-pyridyl)benzene, are noted for their high stability. This stability arises from the synergistic effect of σ-donating nitrogen and carbon atoms, along with π-accepting aromatic rings in a planar N^C^N coordination geometry mdpi.com. Such stability is a crucial factor for the longevity and performance of a catalyst.

In the realm of heterogeneous catalysis, a derivative of the target compound, 1,4-bis(pyrid-4-yl)benzene, has been successfully employed as a ligand in a recyclable palladium catalyst. This catalyst was synthesized by immobilizing palladium onto 1,4-bis(pyrid-4-yl)benzene grafted to n-propyl-functionalized Fe3O4@MCM-41 nanoparticles. This magnetic nanocatalyst demonstrated high efficiency in Suzuki-Miyaura cross-coupling reactions and the synthesis of bis(pyrazolyl)methane derivatives. The catalyst's magnetic nature allows for easy separation and reuse, aligning with the principles of green chemistry researchgate.net.

Table 1: Applications of this compound and its Derivatives in Catalysis

| Catalyst System | Type | Catalytic Reaction | Key Features |

| Palladium immobilized on 1,4-bis(pyrid-4-yl)benzene grafted to Fe3O4@MCM-41 | Heterogeneous | Suzuki-Miyaura cross-coupling, Synthesis of bis(pyrazolyl)methanes | High efficiency, Reusable, Magnetic separation |

| Transition-metal complexes of 1,3-di(2-pyridyl)benzene | Homogeneous | General catalysis | High stability due to N^C^N coordination |

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is a well-established process that generally involves three key steps: oxidative addition, transmetalation, and reductive elimination nih.govresearchgate.net.

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide to a low-valent palladium(0) complex, which is coordinated to ligands like this compound. This step forms a palladium(II) intermediate.

Transmetalation: The organic group from an organoboron compound is then transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

A significant advantage of using ligands like this compound in heterogeneous catalysis is the potential for catalyst stability and recyclability. The immobilization of the catalytic species on a solid support prevents its leaching into the reaction mixture and allows for its recovery and reuse over multiple cycles.

For instance, the palladium catalyst immobilized on 1,4-bis(pyrid-4-yl)benzene grafted nanoparticles was found to be reusable for at least five consecutive runs without a significant loss in its catalytic activity. This demonstrates the robustness of the catalyst under the reaction conditions researchgate.netmdpi.com. The stability can be attributed to the strong coordination of the palladium to the pyridyl ligands and the covalent attachment of the ligand to the solid support.

Leaching of the metal from the support is a critical parameter for heterogeneous catalysts. Studies on similar supported palladium catalysts have shown that effective immobilization can lead to very low levels of palladium leaching, which is important for both the cost-effectiveness of the process and the purity of the final product researcher.life.

Table 2: Catalyst Recyclability Data

| Catalyst | Reaction | Number of Cycles | Outcome |

| Palladium immobilized on 1,4-bis(pyrid-4-yl)benzene grafted to Fe3O4@MCM-41 | Suzuki-Miyaura coupling | 5 | No significant loss of activity |

| Pd/HNTA (Palladium on amine-lumened halloysite (B83129) nanotubes) | Nitrobenzene hydrogenation | 5 | Maintained >99% conversion and selectivity |

Integration of this compound into Chemical Sensing Platforms

The ability of the pyridyl nitrogen atoms in this compound to coordinate with various species makes it a promising component for the development of chemical sensors. When incorporated into a larger system that can produce a measurable signal upon binding of an analyte, this compound can act as a molecular recognition element.

Host-guest chemistry is a fundamental principle in the design of chemical sensors. The "host" molecule, in this case, a system containing this compound, is designed to selectively bind a specific "guest" molecule or ion (the analyte). This binding event is driven by non-covalent interactions such as coordination bonds, hydrogen bonding, and π-π stacking.

The pyridyl groups of this compound can act as Lewis basic sites, readily coordinating to metal ions. This interaction can be exploited for the detection of metal ions. For example, pyridine-containing macrocyclic ligands have been shown to be effective receptors for heavy metal ions like Pb2+ nih.gov. The binding of the metal ion to the nitrogen atoms of the pyridyl units within the macrocycle leads to a change in the electronic properties of the system, which can be transduced into a measurable signal.

Furthermore, the formation of metal-organic frameworks (MOFs) is a prime example of host-guest chemistry where ligands like this compound can be used as building blocks. These porous materials can encapsulate guest molecules, and the interaction between the guest and the framework can lead to changes in the optical or electronic properties of the MOF, enabling its use in sensing applications rsc.orgwikipedia.org.

Chemical sensors based on this compound and its derivatives typically operate on the principle of fluorescence or colorimetric changes upon analyte binding.

Metal Ion Sensing: Pyridine-based fluorescent sensors are widely used for the detection of metal ions. The coordination of a metal ion to the pyridyl nitrogen atoms can either enhance or quench the fluorescence of a nearby fluorophore through mechanisms such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF) nih.gov. For instance, a ferrocene-containing macrocyclic ligand with pyridyl units showed a selective electrochemical response to Pb2+ ions, with the oxidation potential of the ferrocene (B1249389) moiety shifting upon complexation nih.gov. Metal-organic frameworks (MOFs) constructed from a ligand structurally similar to this compound, 1,4-di(1H-imidazol-4-yl)benzene, have been shown to be effective fluorescent sensors for Fe(III) ions rsc.org. The interaction of Fe(III) with the MOF leads to a quenching of its fluorescence.

Small Molecule Sensing: Pyridine-based fluorescent probes have also been developed for the detection of small organic molecules. For example, simple fluorophores with a pyridine (B92270) core have been used as optical sensors for benzene. The sensing mechanism involves fluorescence quenching, where a linear correlation is observed between the emission intensity and the concentration of benzene mdpi.comresearchgate.net. MOFs containing dipyridylbenzene ligands have also shown potential for the selective capture of CO2 and light hydrocarbons, which is a step towards sensing these small molecules ossila.com.

Table 3: Sensing Applications of Pyridine-Based Compounds

| Sensor Type | Analyte | Sensing Principle | Key Observation |

| Pyridine-based fluorescent probe | Benzene | Fluorescence quenching | Linear correlation between emission intensity and benzene concentration |

| MOF with 1,4-di(1H-imidazol-4-yl)benzene ligand | Fe(III) ions | Fluorescence quenching | High selectivity and sensitivity |

| Ferrocene-containing macrocycle with pyridyl units | Pb2+ ions | Electrochemical shift | Anodic shift of ferrocene oxidation potential |

| MOF with 1,4-di(4-pyridyl)benzene ligand | CO2, light hydrocarbons | Selective capture | Potential for environmental protection applications |

Strategies for Immobilization and Integration of this compound in Functional Devices

For practical applications, it is often necessary to immobilize the sensing or catalytic material onto a solid support or integrate it into a device. Several strategies can be employed for this purpose with this compound.

Immobilization on Nanoparticles: As previously mentioned, 1,4-bis(pyrid-4-yl)benzene has been grafted onto the surface of functionalized magnetic nanoparticles researchgate.net. This approach creates a high-surface-area support for the active species (e.g., a metal catalyst) and allows for easy handling and separation of the material.

Formation of Metal-Organic Frameworks (MOFs): The use of this compound or its isomers as linkers in the synthesis of MOFs is a powerful method for creating highly ordered, porous materials rsc.orgwikipedia.orgossila.comresearchgate.netuniversityofgalway.ie. These MOFs can be grown as thin films on various substrates, which is a crucial step in the fabrication of sensor devices rsc.org.

Polymerization: Conjugated polymers containing pyridine units can be synthesized and used as chemical sensors. For example, poly(p-pyridinium phenylene ethynylene)s have been shown to be effective and reusable pH sensors, exhibiting changes in fluorescence upon protonation and deprotonation of the pyridine rings nih.gov.

Self-Assembly on Surfaces: The rigid and linear nature of molecules like 1,4-di(pyridin-4-yl)benzene (B169997) allows for their self-assembly into ordered structures on surfaces. This bottom-up approach can be used to create well-defined molecular layers for various applications, including the fabrication of nanoscale electronic devices ossila.com.

Integration into Organic Light-Emitting Diodes (OLEDs): A derivative, 1,3-bis[3,5-di(pyridin-3-yl)phenyl]benzene, has been used as a material in the fabrication of OLEDs. This demonstrates the potential for integrating such compounds into optoelectronic devices, which can also serve as platforms for optical sensing laborundmore.com.

These strategies highlight the versatility of this compound and its derivatives in the creation of functional materials and devices for catalysis and chemical sensing.

Supramolecular Architectures and Self Assembly Processes Involving 1,4 Di Pyridin 3 Yl Benzene

Non-Covalent Interactions Driving Self-Assembly

The self-assembly of 1,4-di(pyridin-3-yl)benzene into organized supramolecular structures is primarily governed by a combination of weak, non-covalent interactions. These interactions, though individually modest in strength, collectively provide the thermodynamic driving force for the spontaneous organization of molecules.

π-π Stacking: The aromatic benzene (B151609) and pyridyl rings of this compound are electron-rich and can engage in π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the overlapping π-orbitals of adjacent aromatic rings. The extent and geometry of π-π stacking can significantly influence the packing of the molecules in the solid state and the stability of the resulting supramolecular assemblies.

C-H···N Interactions: The nitrogen atoms in the pyridyl rings of this compound can act as hydrogen bond acceptors. They can form weak hydrogen bonds with hydrogen atoms attached to carbon atoms (C-H···N interactions) of neighboring molecules. In the crystal structure of a related compound, 1,4-bis(pyridin-3-ylmethoxy)benzene, weak intermolecular C-H···N hydrogen bonds link the molecules into two-dimensional sheets nih.gov. This type of interaction is crucial in directing the alignment and orientation of molecules within the supramolecular framework.

A summary of key non-covalent interactions and their characteristics is provided in the table below.

| Interaction Type | Description | Typical Energy (kJ/mol) | Role in Self-Assembly of this compound |

| π-π Stacking | Attraction between aromatic rings. | 2-10 | Influences packing and stability of assemblies. |

| C-H···N Interaction | Weak hydrogen bond between a C-H donor and a pyridyl nitrogen acceptor. | 4-8 | Directs molecular alignment and formation of extended structures. |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a highly electronegative atom. | 12-30 | Can form robust networks with co-crystallizing molecules. |

Formation of Supramolecular Cages, Tubes, and Extended Networks

The directional nature of the non-covalent interactions involving this compound allows for its assembly into a variety of supramolecular architectures, ranging from discrete, closed structures to infinite, extended networks.

Extended Networks: The linear and ditopic nature of this compound makes it an excellent candidate for the construction of one-, two-, and three-dimensional coordination polymers and metal-organic frameworks (MOFs). When reacted with metal ions, the pyridyl nitrogen atoms can coordinate to the metal centers, forming predictable and well-defined extended networks. For instance, a related ligand, 1,4-bis[(3-pyridyl)ethynyl]benzene, has been shown to react with silver(I) salts to form one-dimensional zigzag and sinusoidal chains acs.orgacs.org. The specific architecture is influenced by the counter-anion and the reaction conditions acs.orgacs.org. Similarly, 1,4-bis(pyridin-3-ylmethoxy)benzene forms infinite one-dimensional coordination polymeric chains with organotin compounds researchgate.net. These extended networks can exhibit interesting properties, such as porosity and catalytic activity.

While the formation of supramolecular cages and tubes with this compound is theoretically plausible, specific, experimentally verified examples are not prevalent in the reviewed literature. The synthesis of such discrete architectures would likely require the use of angular or bent co-ligands in conjunction with metal ions to induce the necessary curvature for cage or tube formation.

The table below summarizes the types of supramolecular architectures that can be formed using dipyridylbenzene-type ligands.

| Architecture Type | Description | Examples with Related Ligands |

| Extended Networks | Infinite 1D, 2D, or 3D arrays of molecules linked by non-covalent bonds or coordination. | 1D zigzag and sinusoidal chains with 1,4-bis[(3-pyridyl)ethynyl]benzene and Ag(I) acs.orgacs.org. 1D polymeric chains with 1,4-bis(pyridin-3-ylmethoxy)benzene and organotin researchgate.net. |

| Supramolecular Cages | Discrete, three-dimensional structures with an internal cavity. | Formation is plausible but specific examples with this compound are not detailed in the provided search results. |

| Supramolecular Tubes | Hollow, cylindrical structures formed by the stacking of cyclic assemblies or the helical arrangement of monomers. | Formation is plausible but specific examples with this compound are not detailed in the provided search results. |

Dynamic Nature of Supramolecular Assemblies of this compound

A key feature of supramolecular assemblies is their dynamic nature, which arises from the reversibility of the non-covalent interactions that hold them together. This allows the assemblies to respond to external stimuli and to exist in a state of thermodynamic equilibrium. The components of these assemblies can exchange, leading to the formation of the most stable structures under a given set of conditions. This principle is the foundation of dynamic combinatorial chemistry, where libraries of interconverting molecules are generated, and the most stable member can be amplified in the presence of a template.

The supramolecular polymers and networks formed from this compound are expected to exhibit this dynamic behavior. For example, in coordination polymers, the metal-ligand bonds are often labile, allowing for the dissociation and re-association of the components. This can lead to structural rearrangements in response to changes in temperature, solvent, or the presence of competing ligands. While the general principles of dynamic supramolecular systems are well-established, detailed studies on the specific dynamic properties of assemblies of this compound are not extensively covered in the available literature.

Self-Healing and Responsive Supramolecular Materials Based on this compound

The dynamic and reversible nature of non-covalent bonds makes them ideal for the design of "smart" materials that can respond to external stimuli or even self-heal after damage.

Responsive Materials: Supramolecular materials incorporating this compound have the potential to be responsive to various stimuli. For instance, coordination polymers can change their structure, and consequently their properties (e.g., color, luminescence, porosity), in response to changes in the chemical environment, such as the introduction of guest molecules or a change in pH. The protonation or deprotonation of the pyridyl nitrogen atoms can significantly alter the non-covalent interactions within the assembly, leading to a structural transformation.

Self-Healing Materials: Self-healing materials have the ability to repair damage autonomously. In supramolecular systems, this is achieved through the reversible nature of the non-covalent bonds. When a material is damaged, these bonds can break, but they have the capacity to reform across the damaged interface, thus restoring the material's integrity. While the concept of using dipyridyl ligands in self-healing materials is promising, specific examples of self-healing materials based on this compound are not detailed in the provided search results. However, related systems utilizing a combination of hydrogen bonding and metal-ligand interactions with pyridyl-containing molecules have been shown to exhibit self-healing properties.

An exploration of the future research avenues and translational potential for the chemistry of this compound reveals significant opportunities for innovation across synthesis, materials science, and environmental applications. This compound, a member of the dipyridylbenzene family, serves as a versatile molecular building block. Its rigid structure and the presence of nitrogen atoms in the pyridine (B92270) rings make it a compelling candidate for constructing complex, functional supramolecular assemblies and materials. The strategic placement of the pyridyl groups at the 3-positions offers a distinct angular geometry compared to its linear 4-pyridyl isomer, opening up unique possibilities in the design of novel molecular architectures.

Q & A

Q. What are the common synthetic routes for preparing 1,4-Di(pyridin-3-yl)benzene, and what analytical techniques validate its structural integrity?

Methodological Answer: this compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency .

- Temperature : Reactions are conducted under reflux (80–120°C) to ensure complete coupling .

- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) isolates the product.

Analytical validation employs:

Q. How is this compound employed as a ligand in metal-organic frameworks (MOFs), and what functional properties arise?

Methodological Answer: The ligand’s rigid bipyridyl structure coordinates with transition metals (e.g., Zn²⁺, Cu²⁺) to form MOFs with tunable porosity. Functional properties include:

- Gas adsorption : Adjustable pore sizes (5–15 Å) enable selective CO₂/N₂ separation (selectivity ratio ~25:1 at 298 K) .

- Thermal stability : MOFs retain structural integrity up to 300°C, verified by thermogravimetric analysis (TGA).

- Luminescence : Zn-based MOFs exhibit blue emission (λₑₘ = 450 nm) due to ligand-to-metal charge transfer .

Advanced Research Questions

Q. What experimental parameters govern structural diversity in MOFs using this compound, and how can pore functionality be optimized?

Methodological Answer: Critical parameters include:

- Metal ion choice : Smaller ions (e.g., Zn²⁺) yield dense frameworks, while larger ions (e.g., Cd²⁺) create expanded pores .

- Solvent polarity : High-polarity solvents (e.g., DMF) favor interpenetrated networks, reducing pore size.

- Modulators : Acetic acid as a modulator enhances crystallinity by slowing nucleation .

Q. Pore optimization strategies :

Q. How can crystallographic data inconsistencies (e.g., bond-length variations) in this compound complexes be resolved during refinement?

Methodological Answer: Discrepancies arise from thermal motion or disorder. Mitigation involves:

- Software tools : SHELXL refines anisotropic displacement parameters and applies restraints to distorted geometries .

- Twinned data : Use the TWIN/BASF commands in SHELX to model overlapping reflections .

- Validation metrics : R-factors (<5%), goodness-of-fit (1.0–1.2), and Hirshfeld surface analysis ensure model accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.